Navigating the Unknown: A Technical Guide to the Evaluation of 5-Aminooxan-3-ol Hydrochloride (CAS 2102408-50-2)
Navigating the Unknown: A Technical Guide to the Evaluation of 5-Aminooxan-3-ol Hydrochloride (CAS 2102408-50-2)
A Note to the Researcher: An extensive review of scientific literature, patent databases, and chemical supplier information reveals a significant gap in publicly available technical data for 5-Aminooxan-3-ol hydrochloride (CAS 2102408-50-2). This reality for many novel chemical entities presents both a challenge and an opportunity. This guide, therefore, pivots from a review of established knowledge to a proposed framework for the systematic evaluation of this and other novel compounds. As Senior Application Scientists, our role is not only to utilize existing data but to forge paths for generating new, reliable information.
Initial Assessment and Structural Inferences
The first step with any new chemical entity is a thorough analysis of its structure. 5-Aminooxan-3-ol hydrochloride is a small molecule with several key features that can inform a hypothesis-driven investigation.
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Oxane Ring: A six-membered heterocyclic ether, which can influence solubility and metabolic stability.
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Amino Group: A primary amine that will be protonated at physiological pH, impacting its charge and potential interactions with biological targets.
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Hydroxyl Group: A secondary alcohol that can participate in hydrogen bonding and may be a site for metabolic modification.
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Chirality: The structure contains at least two chiral centers, meaning it can exist as multiple stereoisomers. The specific stereochemistry will be critical to its biological activity and will need to be determined and controlled.
The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (the oxygen in the oxane ring) suggests the potential for interactions with a variety of biological targets, such as enzymes or receptors.
Table 1: Basic Information for 5-Aminooxan-3-ol hydrochloride
| Property | Value | Source |
| CAS Number | 2102408-50-2 | Chemical Supplier Catalogs |
| Molecular Formula | C5H12ClNO2 | Inferred from Structure |
| Molecular Weight | 153.61 g/mol | Calculated |
| Physical Appearance | Not Publicly Documented | N/A |
| Solubility | Not Publicly Documented | N/A |
| Melting Point | Not Publicly Documented | N/A |
A Proposed Framework for Characterization and Development
For a novel compound like 5-Aminooxan-3-ol hydrochloride, a systematic, multi-stage approach is essential to build a comprehensive data package. The following workflow outlines a logical progression from basic characterization to preliminary biological assessment.
Caption: A phased approach to the characterization and early-stage development of a novel chemical entity.
Phase 1: Synthesis and Physicochemical Characterization
The foundation of any investigation into a novel compound is a reliable supply of well-characterized material.
Step-by-Step Protocol: Synthesis and Verification
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Proposed Synthesis: A plausible synthetic route could involve the stereoselective reduction of a corresponding amino-ketone precursor or the ring-opening of a suitable epoxide with an amine. The choice of starting materials and reagents would be critical for controlling the stereochemistry of the final product.
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Purification: Following synthesis, the crude product would require purification, likely via recrystallization or column chromatography, to achieve high purity (>98%).
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Structural Confirmation: The identity and purity of the synthesized 5-Aminooxan-3-ol hydrochloride must be unequivocally confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemical arrangement.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Elemental Analysis: To confirm the empirical formula.
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Physicochemical Profiling: Key physicochemical properties that govern a compound's behavior in biological systems must be determined:
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Solubility: Assessed in a range of buffers and solvents to understand its suitability for different assay conditions.
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pKa: The ionization constant(s) of the amino group, which will influence its charge at different pH values.
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LogP/LogD: The partition coefficient, which provides an indication of the compound's lipophilicity and potential to cross cell membranes.
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Phase 2: In Vitro Biological Evaluation
With a well-characterized compound in hand, the investigation can move to understanding its biological effects.
Step-by-Step Protocol: Initial Biological Screening
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Hypothesis-Driven Screening: Based on structural similarities to known bioactive molecules, an initial screen against a panel of relevant targets (e.g., kinases, GPCRs, ion channels) could be conducted. Alternatively, a phenotypic screen in a relevant cell-based model could be employed to identify any interesting biological activity.
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Dose-Response and Potency: For any "hits" from the initial screen, a full dose-response curve would be generated to determine the potency (e.g., IC50 or EC50) of the compound.
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Mechanism of Action Studies: For promising active compounds, further studies would be designed to elucidate the mechanism by which it exerts its biological effect.
Phase 3: Early Safety and Toxicology Assessment
It is crucial to assess the potential toxicity of a new chemical entity early in the development process to avoid wasted resources on a compound that is unlikely to be safe.[1][2]
Step-by-Step Protocol: Preliminary Toxicology
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In Vitro Cytotoxicity: The compound would be tested against a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine its general cytotoxicity.[3]
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Preliminary ADME Profiling: In vitro assays to assess its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as metabolic stability in liver microsomes and cell permeability assays (e.g., Caco-2).
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Genotoxicity Assessment: An Ames test or other in vitro micronucleus assay would be conducted to assess the compound's potential to cause genetic mutations.[4]
Concluding Remarks and Future Directions
While a detailed technical guide on 5-Aminooxan-3-ol hydrochloride cannot be written at this time due to the lack of public data, this should not be seen as an endpoint. Instead, it is the starting point for discovery. The framework outlined above provides a robust and scientifically sound pathway for the characterization of this and other novel chemical entities. Each step is designed to build upon the last, creating a comprehensive data package that can inform decisions about the compound's potential for further development. The journey from a CAS number to a fully understood molecule is a long but essential one in the fields of chemical research and drug development.
References
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National Center for Biotechnology Information. (n.d.). 3-Aminocyclopentanol hydrochloride. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
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Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74–79. [Link]
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Çetin, Y. (2022). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In In Vitro Experiments. IntechOpen. [Link]
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Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Retrieved February 7, 2026, from [Link]
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Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery. Retrieved February 7, 2026, from [Link]
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Francis, S. U., et al. (2003). Preliminary characterization of novel amino acid based polymeric vesicles as gene and drug delivery agents. Journal of Controlled Release, 93(1), 59-71. [Link]
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Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. [Link]
